Orcinol gentiobioside

Descripción general

Descripción

Análisis Bioquímico

Biochemical Properties

Orcinol gentiobioside plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme c-Jun N-terminal Kinase 1 (JNK1), where this compound exhibits a strong affinity, leading to the modulation of osteoclastic bone resorption . Additionally, this compound interacts with the Nrf2/Keap1 signaling pathway, enhancing the phosphorylation of mTOR and p70S6K, which subsequently suppresses autophagy . These interactions highlight the compound’s role in regulating oxidative stress and autophagy in osteoclasts.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In osteoclasts, it inhibits the formation and bone resorption activities, thereby attenuating bone loss . The compound also influences cell signaling pathways, such as the Nrf2/Keap1 and mTOR pathways, which play crucial roles in oxidative stress and autophagy regulation . Furthermore, this compound has been shown to protect pancreatic beta cells against oxidative stress-induced apoptosis, highlighting its potential in managing diabetes-related cellular dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. The compound binds to JNK1, promoting apoptosis and inhibiting autophagy in osteoclasts . This interaction is crucial for its anti-osteoporotic effects. Additionally, this compound activates the Nrf2/Keap1 signaling pathway, leading to enhanced phosphorylation of mTOR and p70S6K, which suppresses autophagy . These molecular interactions underscore the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -80°C to -20°C . Long-term studies have shown that this compound maintains its biological activity, including its ability to inhibit osteoclastogenesis and promote apoptosis in osteoclasts . These findings suggest that the compound’s effects are sustained over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits osteoclast formation and bone resorption without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic use . These findings emphasize the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound influences the metabolic flux and levels of metabolites, particularly in pathways related to oxidative stress and autophagy . By modulating these pathways, this compound exerts its protective effects on cells and tissues, contributing to its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and the subsequent modulation of cellular processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El orcinol gentiobiosido se obtiene principalmente mediante extracción de fuentes naturales, específicamente de los tubérculos del rizoma de Curculigo breviscapa . El proceso de extracción implica extracción con solventes utilizando solventes como piridina, metanol y etanol . El compuesto se purifica luego para lograr un alto nivel de pureza del 99.86% .

Métodos de producción industrial: Si bien existe información limitada sobre los métodos de producción industrial a gran escala, los procesos de extracción y purificación utilizados en entornos de investigación pueden ampliarse para aplicaciones industriales. El uso de solventes como DMSO (dimetilsulfóxido) es común en la preparación de soluciones de orcinol gentiobiosido para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: El orcinol gentiobiosido experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: El compuesto se puede reducir para alterar sus grupos funcionales.

Sustitución: Se pueden introducir varios sustituyentes en el anillo aromático del orcinol gentiobiosido.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno (H₂O₂) y el permanganato de potasio (KMnO₄).

Reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio (NaBH₄).

Sustitución: Se pueden utilizar reactivos como los halógenos (por ejemplo, bromo, cloro) en condiciones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados de alcohol.

Aplicaciones Científicas De Investigación

Anti-Diabetic Properties

Research indicates that orcinol gentiobioside may possess significant anti-diabetic properties. Studies have shown that it can stimulate insulin secretion from pancreatic beta cells and enhance glucose uptake in muscle cells. Additionally, it may reduce oxidative stress and inflammation, both of which are implicated in diabetic complications. These findings suggest that this compound could be a valuable compound in developing treatments for diabetes management .

Hepatoprotective Effects

This compound has demonstrated protective effects against liver damage caused by toxins or oxidative stress. It may promote liver cell regeneration and improve liver function, making it a candidate for further research into hepatoprotective therapies .

Osteoporosis Treatment

This compound shows promise as a treatment for osteoporosis. It has been found to inhibit osteoclastogenesis (the formation of bone-resorbing cells) by promoting apoptosis (programmed cell death) and suppressing autophagy via the JNK1 signaling pathway. This mechanism suggests its potential to prevent bone loss associated with osteoporosis .

Case Study: Osteoclastogenesis Inhibition

A study evaluated the effects of this compound on osteoclasts derived from bone marrow macrophages (BMMs). The results indicated that this compound inhibited osteoclast formation and differentiation, reduced the expression of osteoclast-related genes, and diminished bone resorption activity .

Bone Health and Mesenchymal Stem Cells

This compound has also been shown to influence the fate of bone mesenchymal stem cells (BMSCs). It promotes osteoblastic differentiation while inhibiting adipogenic differentiation (fat cell formation), thus preventing fat accumulation in bones during osteoporosis. This dual action could provide a new therapeutic approach to treating osteoporosis .

Mecanismo De Acción

El orcinol gentiobiosido ejerce sus efectos a través de varios objetivos moleculares y vías:

Vía de señalización JNK1: El compuesto promueve la apoptosis y suprime la autofagia en los osteoclastos a través de la vía de señalización JNK1.

Vías NF-κB/Nrf2: El orcinol gentiobiosido regula el estrés oxidativo y la resorción ósea en los osteoclastos mediante la modulación de las vías NF-κB y Nrf2.

Comparación Con Compuestos Similares

El orcinol gentiobiosido es único debido a sus actividades biológicas y objetivos moleculares específicos. Los compuestos similares incluyen:

Curculigoside: Otro compuesto derivado de Curculigo orchioides con propiedades antioxidantes similares.

Ácido anacárdico: Un compuesto con actividades antiinflamatorias y antioxidantes, pero con diferentes objetivos moleculares.

Actividad Biológica

Orcinol gentiobioside (OG) is a glycoside compound derived from the plant Curculigo orchioides , which has been traditionally used in various medicinal practices, particularly in treating osteoporosis and other metabolic disorders. Recent studies have elucidated its biological activities, particularly its effects on osteoclastogenesis, oxidative stress, and potential applications in diabetes and liver protection.

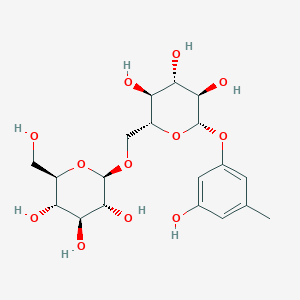

Chemical Structure and Properties

This compound consists of a phenolic compound (orcinol) linked to a disaccharide (gentiobiose), which is composed of two glucose units. This structural configuration contributes to its biological activity, influencing various biochemical pathways.

The primary mechanism through which OG exerts its biological effects involves the modulation of signaling pathways related to osteoclast differentiation and function. Key findings include:

- Inhibition of Osteoclastogenesis : OG inhibits the formation and activity of osteoclasts by promoting apoptosis and suppressing autophagy through the JNK1 signaling pathway. This action is significant in the context of osteoporosis, where excessive osteoclast activity leads to bone loss .

- Oxidative Stress Reduction : Studies have indicated that OG may reduce oxidative stress by enhancing the antioxidant defense mechanisms within cells, thereby protecting against cellular damage.

- Insulin Secretion Stimulation : Preliminary research suggests that OG can stimulate insulin secretion from pancreatic beta cells, potentially offering benefits in managing diabetes by improving glucose uptake in muscle cells.

Biological Activity Data

The following table summarizes the biological activities and effects of this compound based on recent research findings:

Case Studies and Research Findings

- Osteoporosis Treatment : A study published in the Journal of Ethnopharmacology demonstrated that OG significantly inhibited RANKL-induced osteoclastogenesis in vitro. The study highlighted its potential as a therapeutic agent for osteoporosis by promoting apoptosis in osteoclasts while inhibiting autophagic processes .

- Diabetes Management : Another investigation revealed that OG enhances insulin secretion from pancreatic beta cells and improves muscle glucose uptake. This suggests a dual role for OG in metabolic regulation, making it a candidate for further exploration in diabetic therapies.

- Liver Protection Studies : Research indicates that OG may protect liver cells from damage due to toxins or oxidative stress, promoting cell regeneration and improving overall liver function.

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-7-2-8(21)4-9(3-7)29-19-17(27)15(25)13(23)11(31-19)6-28-18-16(26)14(24)12(22)10(5-20)30-18/h2-4,10-27H,5-6H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPNBJLXZMBECP-SKYGPZSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.